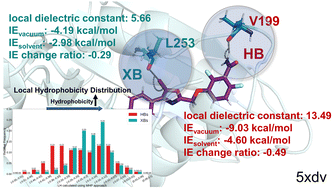Preferred microenvironments of halogen bonds and hydrogen bonds revealed using statistics and QM/MM calculation studies†
Physical Chemistry Chemical Physics Pub Date: 2023-06-27 DOI: 10.1039/D3CP02096G
Abstract
Hydrogen bonds (HBs) and halogen bonds (XBs) are two essential non-covalent interactions for molecular recognition and drug design. As proteins are heterogeneous in structure, the microenvironments of protein structures should have effects on the formation of HBs and XBs with ligands. However, there are no systematic studies reported on this effect to date. For quantitatively describing protein microenvironments, we defined the local hydrophobicities (LHs) and local dielectric constants (LDCs) in this study. With the defined parameters, we conducted an elaborate database survey on the basis of 22 011 ligand–protein structures to explore the microenvironmental preference of HBs (91 966 in total) and XBs (1436 in total). The statistics show that XBs prefer hydrophobic microenvironments compared to HBs. The polar residues like ASP are more likely to form HBs with ligands, while nonpolar residues such as PHE and MET prefer XBs. Both the LHs and LDCs (10.69 ± 4.36 for HBs; 8.86 ± 4.00 for XBs) demonstrate that XBs are prone to hydrophobic microenvironments compared with HBs with significant differences (p < 0.001), indicating that evaluating their strengths in the corresponding environments should be necessary. Quantum Mechanics-Molecular Mechanics (QM/MM) calculations reveal that in comparison with vacuum environments, the interaction energies of HBs and XBs are decreased to varying degrees given different microenvironments. In addition, the strengths of HBs are impaired more than those of XBs when the local dielectric constant's difference between the XB microenvironments and the HB microenvironments is large.


Recommended Literature
- [1] Liposome surface functionalization based on different anchoring lipids via Staudinger ligation†
- [2] X-Ray crystal structure of (tetraphenylimidodiphosphinato)silver(I): an unexpected tetranuclear complex with two modes of coordination of silver
- [3] Iridium catalysed synthesis of piperazines from diols†
- [4] Squashed {Fe2IIIM4III} octahedra (M = Y, Gd, Dy) from the first use of the cyanoacetate ligand in 3d/4f coordination chemistry†
- [5] Tuning the properties of the metal–organic framework UiO-67-bpy via post-synthetic N-quaternization of pyridine sites†
- [6] Atomically dispersed and oxygen deficient CuO clusters as an extremely efficient heterogeneous catalyst†
- [7] Terminal substituent-induced differential aggregation and sensing properties: A case study of neutral benzimidazole-based urea receptors†
- [8] Can non-polar hydrogen atoms accept hydrogen bonds?†‡
- [9] Determination of malondialdehyde in traditional fish products by HPLC
- [10] Theoretical characterization of the conformational features of unnatural oligonucleotides containing a six nucleotide genetic alphabet†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 133556-24-8
-
CAS no.: 140632-19-5
-
CAS no.: 121578-13-0









